(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
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Overview
Description
(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a ketone group, and a substituted phenyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino Acid Backbone: The synthesis begins with the preparation of the amino acid backbone, which can be achieved through standard amino acid synthesis techniques.
Introduction of the Substituted Phenyl Group: The substituted phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the amino acid backbone.
Formation of the Ketone Group: The ketone group is introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Amino-2-(4-methylphenyl)propanoic acid: This compound shares a similar amino acid backbone but lacks the diphenylmethyl group.
(2S)-2-Amino-5-oxo-5-phenylpentanoic acid: This compound has a similar structure but with different substituents on the phenyl group.
Uniqueness
The uniqueness of (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid lies in its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQOVGDXRLOXBX-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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